

A Technical Guide to 17-Allylamino-17-

Demethoxygeldanamycin (17-AAG)

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Compound of Interest		
Compound Name:	17-Aep-GA	
Cat. No.:	B15608867	Get Quote

Note on Nomenclature: The compound "**17-Aep-GA**" is not found in standard scientific literature. It is presumed to be a typographical error. This document will focus on the well-characterized and clinically evaluated compound **17-Allylamino-17-demethoxygeldanamycin** (**17-AAG**), also known as Tanespimycin, a derivative of Geldanamycin (GA).

Introduction

17-Allylamino-17-demethoxygeldanamycin (17-AAG) is a semi-synthetic derivative of the natural product geldanamycin, an ansamycin antibiotic produced by Streptomyces hygroscopicus.[1] It was developed as a potent anti-cancer agent with a more favorable toxicity profile than its parent compound.[1][2] 17-AAG is a first-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[3][4] By targeting Hsp90, 17-AAG can simultaneously disrupt multiple oncogenic signaling pathways, making Hsp90 an attractive therapeutic target for cancer treatment.[3][5] Despite promising preclinical activity, the clinical development of 17-AAG has been hampered by challenges including poor water solubility and hepatotoxicity.[3][5]

Mechanism of Action

The primary mechanism of action for 17-AAG is the specific inhibition of Hsp90's intrinsic ATPase activity.[6]

Foundational & Exploratory

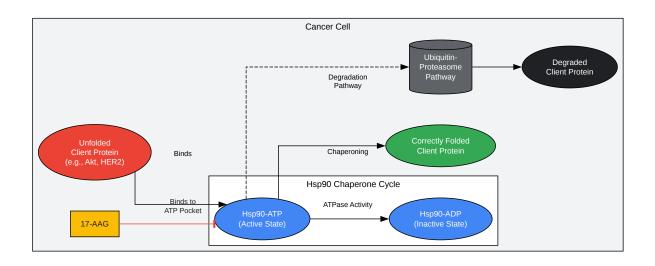




- Binding to Hsp90: 17-AAG binds to the highly conserved N-terminal ATP-binding pocket of Hsp90.[6] This binding is competitive with ATP and locks the chaperone in a conformation that is unable to process client proteins.
- Disruption of Chaperone Function: Inhibition of the ATPase activity prevents the Hsp90 chaperone cycle from completing, leading to the misfolding of its client proteins.[3][6]
- Client Protein Degradation: These misfolded and unstable client proteins are recognized by the cellular quality control machinery and are subsequently targeted for degradation via the ubiquitin-proteasome pathway.[6]
- Heat Shock Response: The inhibition of Hsp90 triggers a cellular stress response, leading to the compensatory induction of other heat shock proteins, notably Hsp72. The induction of Hsp72 is a validated molecular biomarker for Hsp90 inhibition in clinical trials.[6]

Interestingly, 17-AAG exhibits a significantly higher binding affinity for Hsp90 derived from tumor cells (up to 100-fold) compared to Hsp90 from normal cells, which is attributed to a high-affinity conformation of the chaperone in cancerous cells.[7][8][9]





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Caption: Mechanism of 17-AAG action on the Hsp90 chaperone cycle.

Affected Signaling Pathways & Cellular Outcomes

By promoting the degradation of Hsp90 client proteins, 17-AAG impacts a wide array of signaling pathways crucial for tumorigenesis.

Key Hsp90 Client Proteins and Pathways:

- Receptor Tyrosine Kinases: HER2 (ErbB2), EGFR. Degradation inhibits downstream pathways like PI3K/Akt and MAPK.[8]
- Signal Transduction Kinases: Raf-1, Akt, CDK4. Their depletion disrupts cell survival, proliferation, and cell cycle progression.[6][10]





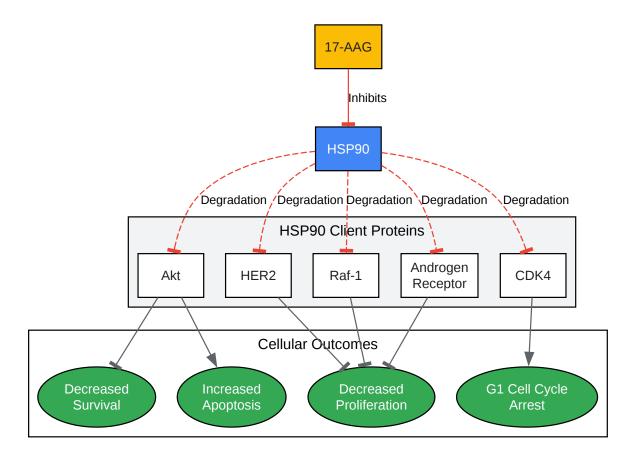


- Steroid Hormone Receptors: Androgen Receptor (AR), Estrogen Receptor (ER). This makes 17-AAG relevant for hormone-dependent cancers like prostate and breast cancer.[8][11]
- Mutant and Fusion Proteins: Mutant p53, Bcr-Abl, mutant B-Raf. These oncoproteins are often highly dependent on Hsp90 for their stability.[9][11][12]

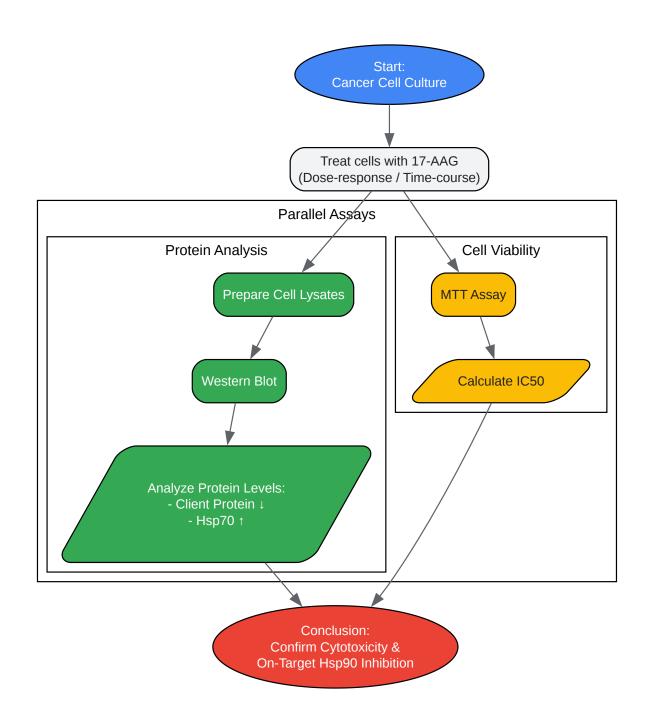
Cellular Outcomes:

- Cell Cycle Arrest: Degradation of cyclins and CDKs (e.g., CDK4) leads to G1 growth arrest.
 [8][10]
- Apoptosis: Depletion of pro-survival proteins like Akt and induction of pro-apoptotic factors can trigger programmed cell death.[6][8]
- Cytostatic Effects: In some contexts, 17-AAG primarily induces a cytostatic (anti-proliferative) effect rather than widespread cell death.[6]









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